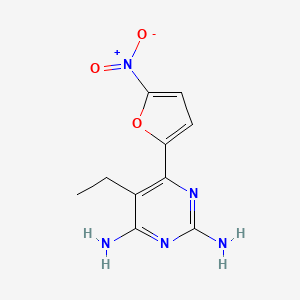

N-Nitroso-N-methyl-4-fluoroaniline

Overview

Description

Synthesis Analysis

N-Nitroso-N-methyl-4-fluoroaniline synthesis involves multiple routes, with carbamate-4-nitrophenylesters used as intermediates in creating 4-[18F]fluorophenylurea derivatives. These derivatives are synthesized either by reacting n.c.a. 4-[18F]fluoroaniline with carbamates of various amines or by forming the carbamate of n.c.a. 4-[18F]fluoroaniline first and then adding an amine to yield the urea derivative (Olma, Ermert, & Coenen, 2006).

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, including this compound, has been elucidated through spectral, electrooptical, and quantum-chemical methods. X-ray diffraction studies on certain derivatives reveal the planarity of the N-nitroamino group and its weak electron-donating effects, highlighting the structural intricacies of these compounds (Prezhdo et al., 2006).

Chemical Reactions and Properties

Research on N-cyclopropyl-N-alkylanilines demonstrates the specific cleavage of the cyclopropyl group from the nitrogen in reactions with nitrous acid, producing corresponding N-alkyl-N-nitrosoaniline. This reaction pathway underscores the chemical reactivity and properties of N-nitrosoaniline derivatives (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of this compound derivatives, particularly their optical qualities, have been studied through the synthesis of organic nonlinear optical materials like 4-fluoro 4-nitrostilbene (FONS). These studies, focusing on crystallization, X-ray diffraction, and optical band gap measurements, provide insight into the compound's physical characteristics and applications in optical devices (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives have been explored through their reactions with polymers, demonstrating how nitroso groups participate in reactions under various conditions. These studies highlight the compound's reactivity and potential for creating materials with specific chemical functionalities (Morita, 1976).

Scientific Research Applications

Carcinogenicity Studies

N-Nitroso-N-methyl-4-fluoroaniline (p-F-NMA) has been studied for its carcinogenic properties. Research has shown that p-F-NMA induces tumors in the esophagus of F344 rats, although it appears to be a slightly weaker carcinogen compared to N-Nitroso-N-methylaniline (NMA) (Kroeger-Koepke et al., 1983).

Synthesis and Inhibitory Activities

N-benzylidene-4-fluoroaniline, a derivative of this compound, was synthesized using a microwave method and tested for inhibitory effects on carbonic anhydrase isoenzymes. This study highlighted its potential in developing new therapeutic applications (Çelik & Babagil, 2019).

Novel Dye Intermediate

4-Fluoro-3-nitroaniline, a related compound, has gained significance in the U.S.A. as a novel dye intermediate with potential extensions to pharmaceuticals and insecticides (Bil, 2007).

Radiochemical Synthesis

4-[18F]Fluorophenyl ureas, synthesized using this compound derivatives, have been explored for their potential in radiopharmaceutical applications. These compounds were synthesized with high radiochemical yields, demonstrating their potential in medical imaging and diagnostics (Olma et al., 2006).

Microsomal Metabolism

Research on the microsomal metabolism of halogenated 4-methylanilines, which includes derivatives of this compound, has provided insights into metabolic pathways and potential toxicological implications (Boeren et al., 1992).

Chemical Reactions with Nitric and Nitrous Acids

Studies on the interaction of N,N-dimethylperfluoroarylamines with nitric and nitrous acids, including derivatives of this compound, have revealed various chemical transformation pathways, enhancing understanding of chemical reaction mechanisms (Platonov et al., 2002).

Bioconjugation and Fluorogenic Studies

This compound derivatives have been explored in bioconjugation and fluorogenic studies, contributing to the development of novel biochemical assays and diagnostic tools (Li & White, 1994).

Energetic Materials and Explosives

Derivatives of this compound, such as N-Methyl-4-nitroaniline, have applications in the synthesis of insensitive explosives and as additives to reduce the melting temperature of energetic materials (Viswanath et al., 2018).

Polymer Reactions

The reactivity of N,4-Dinitroso-N-Methylaniline, a derivative, with various polymers, has been studied to understand the pathways and applications in material sciences (Morita, 1976).

Blocking Carcinogenic Compound Formation

The interaction of N-Nitroso compounds with ascorbic acid has been investigated to explore potential methods for blocking the formation of carcinogenic compounds (Mirvish et al., 1972).

DNA Adduct Formation

Research on N-Nitroso-N-methylaniline, closely related to this compound, has provided insights into its potential to form unstable DNA adducts, contributing to our understanding of its carcinogenic mechanisms (Koepke et al., 1990).

Mechanism of Action

Target of Action

N-Nitroso-N-methyl-4-fluoroaniline is a carcinogenic compound that primarily targets the esophagus . The esophagus is a muscular tube that connects the throat to the stomach, and it plays a crucial role in the digestion process.

Mode of Action

It is known to interact with its target organ, the esophagus, and induce changes that lead to the formation of tumors .

Biochemical Pathways

It is known that n-nitroso compounds, the class to which this compound belongs, have been shown to be carcinogenic, mutagenic, and teratogenic in various animal species .

Pharmacokinetics

The carcinogenic potency database provides a standardized measure of carcinogenic potency, td50, which is the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose .

Result of Action

The primary result of the action of this compound is the induction of tumors in the esophagus . This compound has been shown to be carcinogenic in bioassays on rats and mice, where it induced a high incidence of tumors in the liver, lung, and stomach .

properties

IUPAC Name |

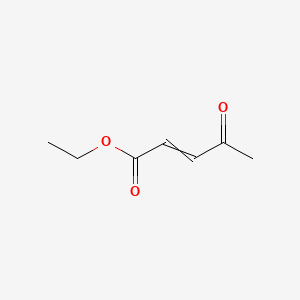

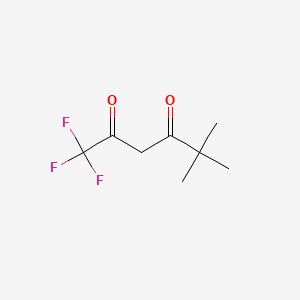

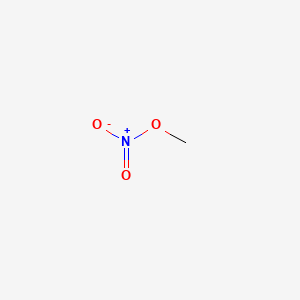

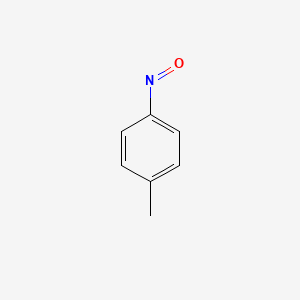

N-(4-fluorophenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021001 | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937-25-7 | |

| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)